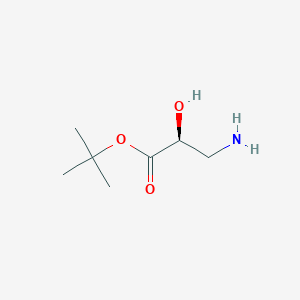

tert-Butyl (2S)-3-amino-2-hydroxypropanoate

Description

Properties

Molecular Formula |

C7H15NO3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

tert-butyl (2S)-3-amino-2-hydroxypropanoate |

InChI |

InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)5(9)4-8/h5,9H,4,8H2,1-3H3/t5-/m0/s1 |

InChI Key |

IYRULVWLVRRRIS-YFKPBYRVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CN)O |

Canonical SMILES |

CC(C)(C)OC(=O)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-3-amino-2-hydroxypropanoate typically involves the esterification of (2S)-3-amino-2-hydroxypropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds as follows:

Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-3-amino-2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of tert-Butyl (2S)-3-amino-2-oxopropanoate.

Reduction: Formation of tert-Butyl (2S)-3-amino-2-hydroxypropylamine.

Substitution: Formation of tert-Butyl (2S)-3-chloro-2-hydroxypropanoate.

Scientific Research Applications

tert-Butyl (2S)-3-amino-2-hydroxypropanoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-3-amino-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Structural and Functional Divergence

- Steric and Electronic Effects : The introduction of aromatic groups (e.g., phenyl in or fluorophenyl in ) increases lipophilicity and alters electronic properties, enhancing binding affinity in receptor-targeted applications. In contrast, the parent compound’s simpler structure prioritizes metabolic stability for radiopharmaceuticals .

- Stereochemical Impact : The (2S,3S) configuration in and improves enantioselectivity in asymmetric catalysis, whereas the (2S) configuration in the parent compound optimizes radiolabeling efficiency .

Physicochemical Properties

- Hydroxyl-containing derivatives (e.g., ) exhibit higher aqueous solubility than non-hydroxylated analogs like tert-butyl 3-amino-2-methylpropanoate .

- Fluorinated analogs () demonstrate enhanced bioavailability and blood-brain barrier penetration, making them suitable for CNS-targeting pharmaceuticals .

Research Implications and Limitations

While this compound is versatile, its instability under strong basic conditions limits its use in certain reactions. Comparatively, analogs like (2S,3S)-tert-Butyl 3-Amino-2-hydroxy-3-phenylpropanoate show superior thermal stability due to aromatic conjugation but face challenges in enantiomeric separation. Further studies on catalytic asymmetric synthesis and green chemistry approaches are needed to optimize scalability and sustainability across this compound class.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl (2S)-3-amino-2-hydroxypropanoate, and how do reaction conditions influence yield and purity?

- The synthesis typically involves protecting group strategies (e.g., tert-butyl esters) and chiral resolution. Key steps include:

- Amino acid derivatization : Starting from L-serine or similar precursors, followed by tert-butylation .

- Catalytic methods : Use of trifluoromethanesulfonimide (Tf₂NH) in dichloromethane at 0°C for efficient esterification .

- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking intermediates and confirming stereochemistry .

- Critical parameters : Solvent polarity, temperature control (e.g., 0°C to prevent racemization), and catalyst loading.

Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?

- Analytical techniques :

- Chiral HPLC : Resolves enantiomeric impurities using columns like Chiralpak AD-H or OD-H .

- Optical rotation : Compare observed [α]D values with literature data.

- NMR analysis : NOESY or COSY experiments to verify spatial proximity of protons in the (2S,3S) configuration .

Q. What are the stability considerations for storing this compound?

- Storage recommendations :

- Temperature : Store below -20°C in airtight containers to prevent hydrolysis of the tert-butyl ester .

- Light sensitivity : Protect from UV exposure to avoid decomposition of the amino and hydroxy groups .

- Stability testing : Accelerated degradation studies under varying pH and temperature conditions using HPLC-MS for quantification .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in peptide coupling reactions?

- Steric hindrance : The tert-butyl group shields the ester carbonyl, slowing acylation but improving regioselectivity in fragment condensations .

- Electronic effects : The electron-donating tert-butyl group stabilizes transition states in nucleophilic substitutions, enhancing coupling efficiency with activated carboxylates (e.g., HOBt/DIC systems) .

- Case study : Kinetic studies comparing coupling rates with unprotected vs. tert-butyl-protected analogs .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Data reconciliation approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.